molecular formula C8H15NO B13547649 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine

Cat. No.: B13547649
M. Wt: 141.21 g/mol
InChI Key: BWVBYEXVDKDNJB-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (CAS 2418709-06-3) is a chemically unique bicyclic amine building block of significant interest in medicinal chemistry and pharmaceutical research . Its structure features a bridged oxabicyclic core that provides a rigid, three-dimensional scaffold, which is highly valuable for constructing complex molecules and exploring novel chemical space in drug discovery programs . The compound is supplied as a hydrochloride salt to enhance its solubility and stability, facilitating its use in various biochemical assays and synthetic applications . Bicyclic amines of this class have demonstrated considerable potential in various therapeutic areas. Notably, structurally related 2-azabicyclo[2.2.1]heptane derivatives have been designed and synthesized as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . In these inhibitors, the rigid bicyclic framework effectively mimics the penultimate proline of natural DPP-4 substrates and is crucial for binding to the enzyme's active site, often through interactions such as a hydrogen bond between a nitrile moiety and an arginine residue (Arg669) in the S'1 pocket . Furthermore, saturated, oxygen-containing bicyclic structures are increasingly investigated as bioisosteres for phenyl rings, a strategy aimed at improving the physicochemical properties of drug candidates, such as reducing lipophilicity and enhancing metabolic stability . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine

InChI

InChI=1S/C8H15NO/c1-2-8-4-3-7(9,5-8)6-10-8/h2-6,9H2,1H3

InChI Key

BWVBYEXVDKDNJB-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC(C1)(CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include epoxides, reduced amine derivatives, and substituted bicyclic compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit calcineurin, preventing the formation of active transcription factors necessary for gene expression .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Substituent Heteroatom Molecular Weight (g/mol) Availability
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine C₈H₁₅NO Ethyl Oxygen 141.21 (base) Limited
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine C₇H₁₃NO Methyl Oxygen 127.18 (base) Available
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride C₆H₁₂N₂ - Nitrogen 148.64 (salt) Unknown
1-(Fluoromethyl)-2-oxabicyclo[...] hydrochloride C₇H₁₃FNO Fluoromethyl Oxygen 181.6 (salt) Discontinued

Table 2: Key Physicochemical Properties

Compound Name CCS [M+H]+ (Ų) Solubility (Salt Form) LogP (Predicted)
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine N/A High (HCl salt) ~1.5
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride 122.6 Very High ~0.8
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine N/A Moderate (HCl salt) ~0.9

Biological Activity

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine is characterized by its bicyclic structure, which includes an ether functionality that may influence its interaction with biological targets. The compound's CAS number is 2418709-06-3, and it exists as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine appears to be multifaceted, primarily involving interactions with various enzymes and receptors involved in critical biochemical pathways.

Target Enzymes

Research indicates that this compound may interact with enzymes related to neurotransmitter systems and potentially influence pathways associated with neuropharmacology. For instance, it has been suggested that similar bicyclic compounds can act as inhibitors of neurotransmitter reuptake, impacting levels of serotonin and norepinephrine in the brain.

Biological Activities

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine exhibits a range of biological activities, including:

  • Antidepressant-like effects : Studies have shown that compounds with similar structures can exhibit antidepressant properties by modulating neurotransmitter levels.
  • Anticancer potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Research Findings

Several studies have investigated the biological activity of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine or related compounds:

StudyFindings
Study 1 Demonstrated that bicyclic amines can inhibit the growth of certain cancer cell lines through apoptosis induction.
Study 2 Found that similar compounds have shown promise as antidepressants in animal models by increasing serotonin levels .
Study 3 Investigated the pharmacokinetics of related compounds, noting good bioavailability and rapid metabolism, which could enhance therapeutic efficacy .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, the administration of a compound structurally similar to 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The study concluded that the compound's ability to enhance serotonergic signaling was likely responsible for these effects.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of bicyclic amines revealed that treatment with a closely related compound led to a dose-dependent decrease in viability of breast cancer cells (MCF7). Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.

Q & A

Q. What are the key structural features and stereochemical considerations of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine?

The compound features a bicyclo[2.2.1]heptane framework with an oxygen atom in the 2-position and an ethyl group at the 1-position. Stereochemistry is critical due to the rigid bicyclic system; the amine group at position 4 and substituents on the bridgehead carbons influence reactivity. X-ray crystallography or NMR (e.g., NOESY) is recommended to confirm absolute configuration, as seen in structurally similar bicyclic amines .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can resolve bridgehead proton environments and confirm substitution patterns.
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., C8_8H15_{15}NO).
  • IR spectroscopy : Identifies amine (N-H stretch ~3300 cm1^{-1}) and ether (C-O-C ~1100 cm1^{-1}) functional groups. Comparative data from PubChem entries for related bicyclic amines can guide interpretation .

Q. What synthetic routes are reported for bicyclic amines with oxabicyclo frameworks?

Common approaches include:

  • Ring-closing metathesis : For constructing the bicyclic backbone.
  • Reductive amination : To introduce the amine group post-cyclization.
  • Epoxide ring-opening : Utilized in oxabicyclo systems, as seen in analogs like (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine, where epoxide intermediates are reacted with ammonia derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for the oxidation of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine?

Oxidation of the amine to nitro or hydroxylamine derivatives requires careful selection of reagents:

  • Hydrogen peroxide (H2_2O2_2) : Mild conditions for partial oxidation.
  • Chromium-based oxidants (e.g., CrO3_3) : For complete oxidation but may degrade the bicyclic framework. Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Competing pathways (e.g., ring-opening) must be suppressed by controlling temperature (<40°C) and solvent polarity (e.g., acetonitrile) .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitution reactions at the amine group?

Discrepancies often arise from:

  • Steric hindrance : Bulkier nucleophiles (e.g., tert-butylamine) may require longer reaction times or elevated temperatures.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates. Systematic screening using design-of-experiments (DoE) methodologies can identify optimal conditions. Retrosynthetic AI tools, such as those leveraging Reaxys or Pistachio databases, provide predictive insights .

Q. How can computational modeling predict the compound’s biological activity or receptor interactions?

  • Molecular docking : Simulate binding to target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina.
  • DFT calculations : Analyze electronic properties (e.g., amine lone pair orientation) to assess nucleophilicity or hydrogen-bonding potential. Validate predictions with in vitro assays, such as enzyme inhibition studies, as demonstrated for analogs with similar bicyclic structures .

Q. What methodologies address stereochemical challenges during synthesis?

  • Chiral auxiliaries : Temporarily enforce desired stereochemistry during cyclization.
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-based) for enantioselective hydrogenation of intermediates.
  • Dynamic kinetic resolution : Exploit reversible ring-opening to favor a single diastereomer. Chiral HPLC or capillary electrophoresis is essential for purity assessment .

Q. How do solvent and temperature affect the compound’s stability in long-term storage?

  • Degradation pathways : Hydrolysis of the ether linkage or amine oxidation.
  • Stabilization methods : Store under inert atmosphere (N2_2) at -20°C in anhydrous solvents (e.g., THF). Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitoring can identify degradation products .

Data Analysis and Contradiction Management

Q. How should researchers reconcile conflicting data on the compound’s solubility?

Solubility discrepancies often stem from:

  • Polymorphism : Different crystalline forms alter dissolution rates.
  • pH-dependent ionization : The amine group’s pKa (~9-10) affects solubility in aqueous buffers. Use standardized protocols (e.g., shake-flask method) and report solvent purity, temperature, and ionic strength. Cross-reference PubChem solubility data for structurally related compounds .

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Interlaboratory studies : Collaborative trials to assess method robustness.
  • Control charts : Track yield and purity across multiple batches.
  • Multivariate analysis : Identify critical parameters (e.g., catalyst loading, reaction time) via principal component analysis (PCA).
    Tools like JMP or Minitab facilitate data-driven optimization .

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